2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-({[(3,4-Dimethoxyphenyl)methylene]amino}oxy)-N’~1~-[1-(morpholinomethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a morpholinomethyl group, and an indole derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(3,4-dimethoxyphenyl)methylene]amino}oxy)-N’~1~-[1-(morpholinomethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with hydrazine derivatives to form the hydrazide.
Coupling with Indole Derivative: The hydrazide is then coupled with an indole derivative under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, and other electrophiles or nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or a ligand in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and pathways.
Industry:
Material Science:
Agriculture: It may be explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[(3,4-dimethoxyphenyl)methylene]amino}oxy)-N’~1~-[1-(morpholinomethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,4-Dimethoxyphenylacetic Acid: Shares the dimethoxyphenyl group but has different chemical properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a dimethoxyphenyl group and additional functional groups.
Uniqueness: The uniqueness of 2-({[(3,4-dimethoxyphenyl)methylene]amino}oxy)-N’~1~-[1-(morpholinomethyl)-2-oxo-1,2-dihydro-3H-indol-3-yliden]acetohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C24H27N5O6 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]oxy-N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]iminoacetamide |
InChI |
InChI=1S/C24H27N5O6/c1-32-20-8-7-17(13-21(20)33-2)14-25-35-15-22(30)26-27-23-18-5-3-4-6-19(18)29(24(23)31)16-28-9-11-34-12-10-28/h3-8,13-14,31H,9-12,15-16H2,1-2H3/b25-14+,27-26? |
InChI Key |
FSAMFOAULLWZRT-QGQLHAGESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCOCC4)O)OC |
Origin of Product |
United States |
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